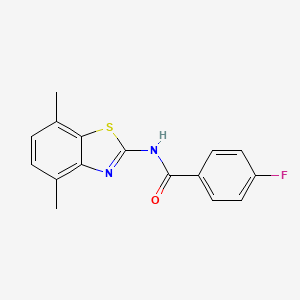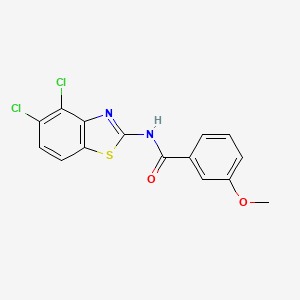![molecular formula C18H31ClN2O2 B6507661 N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide hydrochloride CAS No. 1219174-95-4](/img/structure/B6507661.png)
N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide hydrochloride, also known as N-AMH, is a novel synthetic compound with potential applications in a variety of scientific research fields. N-AMH is a small, water-soluble molecule that has been found to have a wide range of biological activities. This includes anti-inflammatory, anti-tumor, and anti-allergic effects. N-AMH has been studied in numerous laboratory experiments and has shown promise as a potential therapeutic agent.
科学的研究の応用
N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide hydrochloride has been studied in a variety of scientific research applications. In cell culture studies, it has been found to have anti-inflammatory, anti-tumor, and anti-allergic effects. It has also been studied as an inhibitor of cyclooxygenase-2 (COX-2) and as a potential therapeutic agent for the treatment of cancer. In animal studies, this compound has been found to have anti-inflammatory and anti-tumor effects. It has also been studied as an inhibitor of angiogenesis and as a potential therapeutic agent for the treatment of cardiovascular disease.
作用機序
The exact mechanism of action of N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide hydrochloride is not yet fully understood. However, it is believed that it works by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It is also believed to inhibit the activity of enzymes involved in the synthesis of prostaglandins, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In cell culture studies, it has been found to have anti-inflammatory, anti-tumor, and anti-allergic effects. It has also been studied as an inhibitor of cyclooxygenase-2 (COX-2) and as a potential therapeutic agent for the treatment of cancer. In animal studies, this compound has been found to have anti-inflammatory and anti-tumor effects. It has also been studied as an inhibitor of angiogenesis and as a potential therapeutic agent for the treatment of cardiovascular disease.
実験室実験の利点と制限
N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide hydrochloride has several advantages for laboratory experiments. It is a small, water-soluble molecule that is relatively easy to synthesize and use in experiments. It has also been found to have a wide range of biological activities, making it useful for a variety of research applications. However, there are also some limitations to using this compound in laboratory experiments. It is not yet fully understood how it works, and its effects on humans have not been extensively studied.
将来の方向性
There are several potential future directions for N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide hydrochloride research. It could be studied further as a potential therapeutic agent for the treatment of cancer, cardiovascular disease, and other diseases. It could also be studied further as an inhibitor of angiogenesis, a process by which new blood vessels are formed. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential side effects. Finally, it could be studied further as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins.
合成法
N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide hydrochloride can be synthesized from a variety of starting materials. The most common method is to react adamantan-1-yl acetate with morpholine in the presence of a base, such as sodium hydroxide. This reaction produces an intermediate, which can then be hydrolyzed with hydrochloric acid to form this compound. This reaction has been found to be highly efficient, with yields of up to 95%.
特性
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.ClH/c1-13(19-17(21)12-20-2-4-22-5-3-20)18-9-14-6-15(10-18)8-16(7-14)11-18;/h13-16H,2-12H2,1H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXROTLPTUXWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219174-95-4 |
Source


|
| Record name | 4-Morpholineacetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219174-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6507582.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B6507585.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B6507590.png)
![N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6507594.png)
![N-(4-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6507600.png)
![N-(4-acetylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6507601.png)
![N-[(2-chlorophenyl)methyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide](/img/structure/B6507607.png)
![N-(4-ethoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B6507621.png)
![N-[(furan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6507636.png)
![N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenylacetamide](/img/structure/B6507642.png)
![N-{5-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B6507649.png)
![2-{[4-amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B6507651.png)

